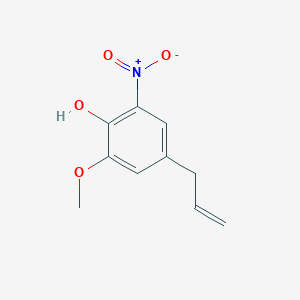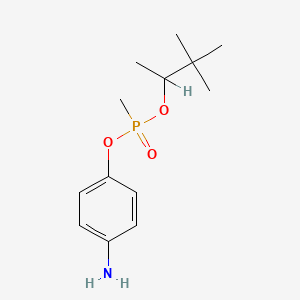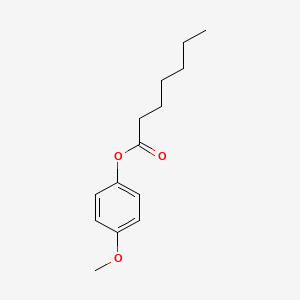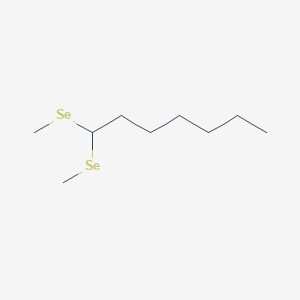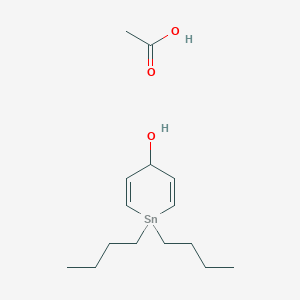
acetic acid;1,1-dibutyl-4H-stannin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is a chemical compound with the molecular formula C12H26O2Sn. This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(Bu2SnO)+CH3COOH→(Bu2Sn(OH)OOCCH3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of stabilizers for PVC and other polymers.
Mécanisme D'action
The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: Similar in structure but lacks the acetic acid group.
Tributyltin acetate: Contains three butyl groups and an acetate group, differing in the number of butyl groups.
Dibutyltin diacetate: Contains two acetate groups instead of one.
Uniqueness
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is unique due to its specific combination of butyl groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56598-55-1 |
|---|---|
Formule moléculaire |
C15H28O3Sn |
Poids moléculaire |
375.09 g/mol |
Nom IUPAC |
acetic acid;1,1-dibutyl-4H-stannin-4-ol |
InChI |
InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4); |
Clé InChI |
BYSOTTZLOKHUBA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


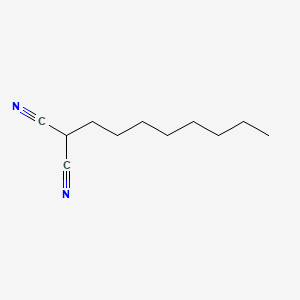
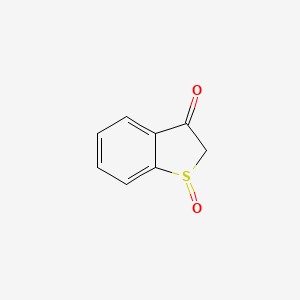
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
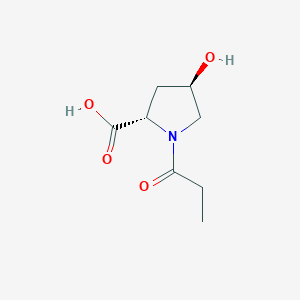
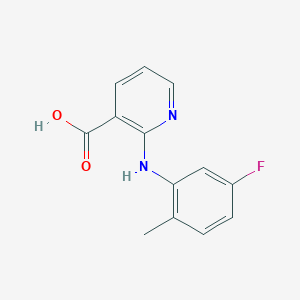
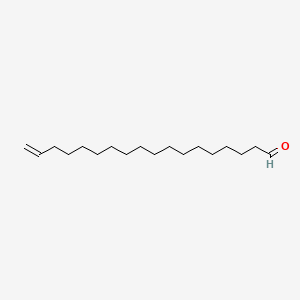
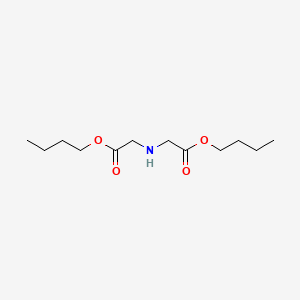
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
